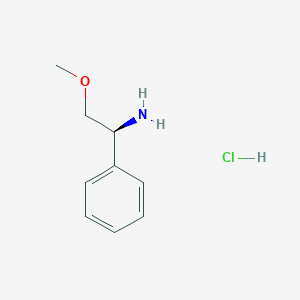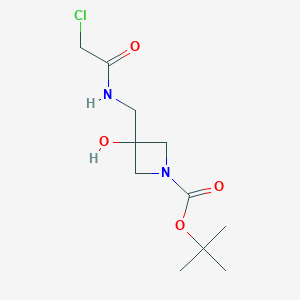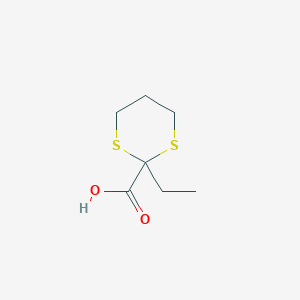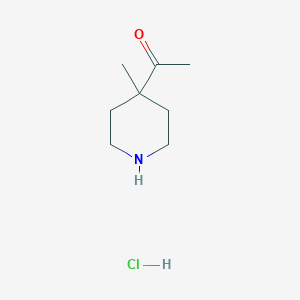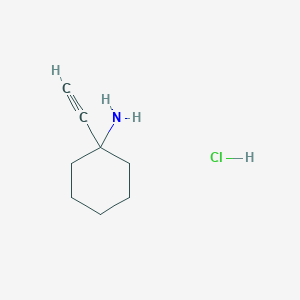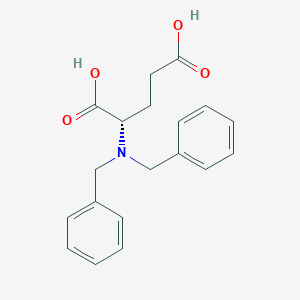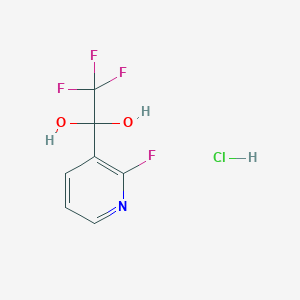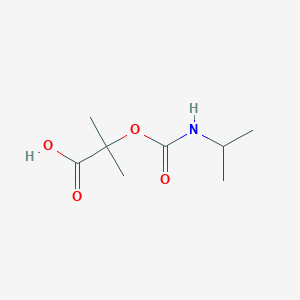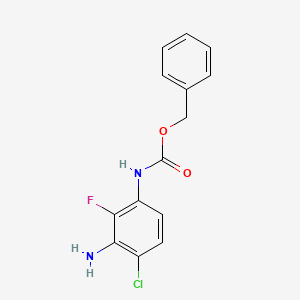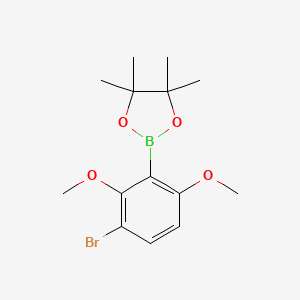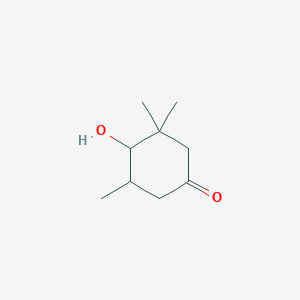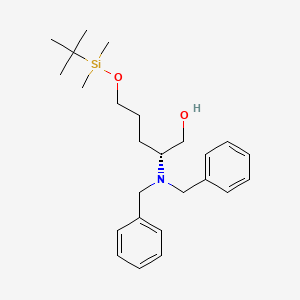
(R)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL is a chiral compound that features a tert-butyldimethylsilyl (TBDMS) protecting group and a dibenzylamino functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Amino Group: The dibenzylamino group is introduced through a nucleophilic substitution reaction, often using dibenzylamine and a suitable leaving group.
Chiral Center Introduction: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the dibenzylamino group to a primary amine.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using reagents like TBAF (Tetrabutylammonium fluoride) for deprotection.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of free hydroxyl compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tert-butyldimethylsilyl group is commonly used to protect hydroxyl groups during multi-step synthesis.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs or drug intermediates.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material Science:
Catalysis: Used in the development of chiral catalysts for asymmetric synthesis.
Mechanism of Action
The mechanism of action for ®-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL would depend on its specific application. In drug development, it could interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The tert-butyldimethylsilyl group can protect reactive hydroxyl groups, allowing selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
®-5-Hydroxy-2-(dibenzylamino)pentan-1-OL: Lacks the tert-butyldimethylsilyl protecting group.
®-5-((Trimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL: Uses a different silyl protecting group.
Uniqueness
Protecting Group: The tert-butyldimethylsilyl group provides unique steric and electronic properties compared to other silyl protecting groups.
Chirality: The specific ®-configuration can lead to different biological activities and reactivities compared to the (S)-configuration or racemic mixtures.
Properties
IUPAC Name |
(2R)-5-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO2Si/c1-25(2,3)29(4,5)28-18-12-17-24(21-27)26(19-22-13-8-6-9-14-22)20-23-15-10-7-11-16-23/h6-11,13-16,24,27H,12,17-21H2,1-5H3/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQBUEWQTGYMOU-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B8106955.png)

![8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8106963.png)
